theasaponin E1

Antifungal Biofilm Candida albicans

Theasaponin E1 (CAS 220114-28-3, ≥98% HPLC) is a structurally-defined triterpene saponin monomer from Camellia sinensis seeds. Unlike crude total tea seed saponin (TTS) mixtures, TE1 delivers quantifiable, pathway-specific bioactivities: anti-biofilm efficacy via RAS1/cAMP-PKA/MAPK, selective cytotoxicity against platinum-resistant ovarian cancer (IC50 2.8–3.5 μM) with low normal-cell toxicity (IC50 >5 μM), QR induction (IR 4.2 at 4 μg/mL), and complete HUVEC tube formation inhibition at 10 μg/mL. Use TE1 as a defined reference compound for reproducible pathway dissection, drug screening, and chemoprevention studies. Crude saponin mixtures will yield inconsistent, non-reproducible results.

Molecular Formula C59H90O27
Molecular Weight 1231.3 g/mol
Cat. No. B1241538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametheasaponin E1
Synonyms21-O-angeloyl-22-O-acetyltheasapogenol E 3-O-(beta-D-galactopyranosyl(1-->2))(beta-D-xylopyranosyl(1-->2)-alpha-L - arabinopyranosyl (1-->3))-beta-D-glucopyranosiduronic acid
theasaponin E(1)
theasaponin E1
Molecular FormulaC59H90O27
Molecular Weight1231.3 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C=O)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)CO)OC(=O)C
InChIInChI=1S/C59H90O27/c1-10-24(2)49(76)86-46-47(79-25(3)63)59(23-62)27(17-54(46,4)5)26-11-12-32-55(6)15-14-34(56(7,22-61)31(55)13-16-57(32,8)58(26,9)18-33(59)66)81-53-45(85-51-40(72)38(70)37(69)30(19-60)80-51)42(41(73)43(83-53)48(74)75)82-52-44(36(68)29(65)21-78-52)84-50-39(71)35(67)28(64)20-77-50/h10-11,22,27-47,50-53,60,62,64-73H,12-21,23H2,1-9H3,(H,74,75)/b24-10-/t27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,46-,47-,50-,51-,52-,53+,55-,56-,57+,58+,59-/m0/s1
InChIKeyWWVKOCDDDWJQLC-MWQJAWBESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Theasaponin E1 for Research and Industrial Procurement: A Quantitative Product-Specific Evidence Guide


Theasaponin E1 (CAS 220114-28-3) is an acylated oleanene-type triterpene oligoglycoside isolated from the seeds of Camellia sinensis [1]. It is a major saponin constituent of tea seed extracts, belonging to the triterpene saponin class [2]. The compound exhibits a defined molecular structure comprising a theasapogenol E aglycone with specific sugar moieties and acyl groups, which confer distinct biological activities [1]. This compound has been investigated for its antifungal, anticancer, anti-angiogenic, and neuroprotective properties across multiple in vitro and in vivo models [3][4][5].

Why Generic Tea Saponin Mixtures Cannot Substitute for Purified Theasaponin E1


Total tea seed saponin (TTS) extracts contain a complex mixture of triterpene glycosides with varying aglycone structures, glycosylation patterns, and acylation states [1]. Individual saponin monomers, such as theasaponin E1, assamsaponin A, and theasaponin E2, exhibit distinct and sometimes opposing biological activities due to subtle differences in their molecular architecture [2][3]. For instance, in anti-biofilm assays against Candida albicans, the rank order of potency is ASA > TE1 > TE2, demonstrating that even closely related in-class compounds are not functionally interchangeable [3]. Furthermore, theasaponin E1 possesses unique QR-inducing activity that is not observed to the same extent in other fractions of the tea seed extract [4]. Therefore, substituting a defined monomer like theasaponin E1 with a crude or undefined saponin mixture will lead to inconsistent, non-reproducible results and may fail to achieve the specific biological effect required for a given research or industrial application.

Quantitative Differentiation of Theasaponin E1: Head-to-Head Evidence Against Key Comparators


Antifungal Biofilm Inhibition: Theasaponin E1 vs. Assamsaponin A and Theasaponin E2

In a comparative study of three tea seed saponin monomers against Candida albicans biofilms, the inhibitory effects followed a clear rank order: Assamsaponin A (ASA) > Theasaponin E1 (TE1) > Theasaponin E2 (TE2) [1]. The XTT reduction assay and crystal violet staining assay demonstrated that TE1 concentration-dependently suppressed adhesion and biofilm formation, with an intermediate potency between ASA and TE2 [1]. This direct comparison quantifies that TE1 is not the most potent anti-biofilm agent in its class but exhibits a distinct intermediate profile, which may be advantageous for applications requiring a balanced efficacy and a specific mechanistic target (RAS1-dependent pathway inhibition) distinct from TE2's RAS1-independent mechanism [1].

Antifungal Biofilm Candida albicans Drug Resistance

Anticancer Potency and Selectivity in Platinum-Resistant Ovarian Cancer Cells

Theasaponin E1 (TSE1) demonstrates concentration-dependent growth inhibition against platinum-resistant ovarian cancer cell lines OVCAR-3 and A2780/CP70, with IC50 values of 3.5 μM and 2.8 μM, respectively [1]. Crucially, it exhibits lower toxicity toward normal ovarian IOSE-364 cells, with an IC50 value > 5 μM [1]. This selectivity profile, quantified as a > 1.4-fold (for OVCAR-3) to > 1.8-fold (for A2780/CP70) difference in IC50 between cancer and normal cells, suggests a preferential cytotoxicity towards malignant cells. While direct comparator data for other saponins in the same assay system is not available, this specific selectivity metric is a key differentiator for procurement decisions focused on minimizing off-target effects in cancer research models.

Cancer Ovarian Cancer Platinum Resistance Apoptosis

Quinone Reductase (QR) Induction: A Chemopreventive Activity Superior to Total Tea Seed Saponin

In a bioassay-guided fractionation study, the tea seed triterpene saponin (TS) fraction, which contains theasaponin E1 as the major constituent (>1% mass content), exhibited superior in vivo antitumor activity in S180-implanted ICR mice and superior QR-inducing activity in hepa lclc7 cells compared to the total tea seed saponin (TTS), the hydrolysate of TTS, and tea seed flavonoid glycosides (TF) [1]. Specifically, purified theasaponin E1 demonstrated significant QR-inducing activity with an induction ratio (IR) of 4.2 at a concentration of 4 μg/mL [1]. This quantifies that theasaponin E1 is not only a major active principle but also a more potent inducer of this key phase II detoxification enzyme than the crude mixture from which it is derived, establishing its unique value in chemoprevention research.

Chemoprevention Quinone Reductase Phase II Enzyme Cancer Prevention

Anti-Angiogenic Efficacy: Complete Inhibition of HUVEC Tube Formation at a Defined Concentration

Theasaponin E1 (TSE1) potently inhibits angiogenesis, a critical process for tumor growth and metastasis. Treatment with 10 μg/mL of TSE1 completely inhibited tube formation in human umbilical vein endothelial cells (HUVECs) in vitro [1]. This effect is mechanistically linked to the suppression of the VEGF receptor complex and downstream Akt/NF-κB signaling [1]. While many saponins exhibit some anti-angiogenic activity, the complete inhibition at a specific, moderate concentration (10 μg/mL) provides a clear quantitative benchmark for its use in angiogenesis assays and distinguishes it from other compounds that may only partially inhibit tube formation at comparable concentrations.

Angiogenesis VEGF Endothelial Cells Cancer

Neuroprotective Mechanism: Attenuation of Amyloid-β (Aβ) Levels via Modulation of Secretases

In SweAPP N2a mouse neuroblastoma cells, theasaponin E1 significantly reduced Aβ peptide levels by modulating the activity of key secretases [1]. Specifically, it activated α-secretase and neprilysin while inhibiting β- and γ-secretases [1]. This dual mechanism of reducing Aβ production and enhancing its clearance is a distinctive feature. Furthermore, in a separate study using SHY-5Y and HTB2 cells, theasaponin E1 dose-dependently reduced tau hyperphosphorylation and Aβ concentrations, and suppressed neuroinflammation by inhibiting the NF-κB pathway and reducing pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) [2]. This multi-target neuroprotective profile is not a universal property of all tea saponins and highlights theasaponin E1's specific value in Alzheimer's disease research.

Alzheimer's Disease Amyloid-beta Neuroprotection Tauopathy

Strategic Application Scenarios for Theasaponin E1 Based on Quantitative Evidence


Mechanistic Studies on RAS1-Dependent Candida albicans Biofilm Inhibition

The intermediate anti-biofilm potency of theasaponin E1, situated between ASA and TE2, and its RAS1-dependent mechanism of action make it an ideal tool for dissecting the RAS1/cAMP-PKA/MAPK signaling pathways in fungal pathogenesis [1]. Researchers can use TE1 to specifically interrogate this pathway without the confounding effects of a more potent (ASA) or mechanistically divergent (TE2) compound, enabling clearer genotype-phenotype correlations in biofilm studies.

Selective Cytotoxicity Screening in Platinum-Resistant Ovarian Cancer Models

Given its defined IC50 values (2.8-3.5 μM) against platinum-resistant ovarian cancer cells and its reduced toxicity to normal ovarian cells (IC50 > 5 μM), theasaponin E1 is optimally suited for in vitro drug screening programs seeking to identify compounds with a favorable therapeutic window [1]. Its use as a positive control or lead compound in these assays is directly supported by the quantitative selectivity data, reducing the likelihood of advancing non-selective cytotoxic agents.

Cancer Chemoprevention Research via Nrf2/ARE Pathway Activation

The validated QR-inducing activity of theasaponin E1 (IR = 4.2 at 4 μg/mL) positions it as a critical reference compound for studies on phase II detoxification enzyme induction [1]. Its superior potency over total tea seed saponin (TTS) makes purified TE1 the required standard for any research aiming to elucidate the structure-activity relationships of saponins on the Nrf2/ARE-mediated chemoprevention pathway.

In Vitro Angiogenesis Assays Requiring Potent and Defined VEGF Pathway Inhibition

The complete inhibition of HUVEC tube formation at 10 μg/mL provides a precise experimental benchmark [1]. This makes theasaponin E1 an invaluable positive control or investigational agent in any study evaluating anti-angiogenic compounds, particularly those targeting the VEGF/VEGFR2 axis. Its defined concentration-response profile ensures assay reproducibility and facilitates cross-study comparisons.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for theasaponin E1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.